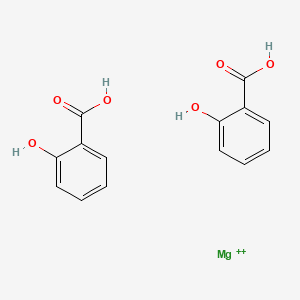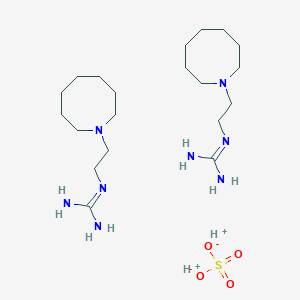
Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate is a chemical compound known for its significant pharmacological properties, particularly in the treatment of hypertension. This compound is a derivative of guanidine and features a unique structure that includes an octahydro-1-azocinyl group. It is commonly referred to in the context of its sulfate form, which enhances its solubility and stability for medical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate typically involves the reaction of guanidine with an appropriate azocane derivative. The process can be summarized as follows:
Starting Materials: Guanidine and 2-(octahydro-1-azocinyl)ethyl chloride.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the hemisulfate salt.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar steps but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity starting materials and stringent quality control measures are critical in the industrial production process .
化学反应分析
Types of Reactions
Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the guanidine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst; conducted under atmospheric or elevated pressures.
Substitution: Alkyl halides or other electrophiles; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different pharmacological or chemical properties .
科学研究应用
Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Primarily used in the treatment of hypertension due to its ability to inhibit norepinephrine release, thereby reducing blood pressure.
作用机制
The primary mechanism of action of guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate involves the inhibition of norepinephrine release from sympathetic nerve endings. This action is achieved by interfering with the storage and release mechanisms of norepinephrine, leading to a decrease in peripheral vascular resistance and, consequently, blood pressure. The compound targets adrenergic neurons and affects the sympathetic nervous system pathways .
相似化合物的比较
Similar Compounds
Guanethidine: Another guanidine derivative used for hypertension, but with a different side chain structure.
Bethanidine: Similar in function but with variations in its chemical structure and pharmacokinetics.
Debrisoquine: A related compound with antihypertensive properties but differing in its metabolic pathways.
Uniqueness
Guanidine, (2-(octahydro-1-azocinyl)ethyl)-, hemisulfate is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to selectively inhibit norepinephrine release makes it particularly effective in managing hypertension, setting it apart from other similar compounds .
属性
分子式 |
C20H46N8O4S |
|---|---|
分子量 |
494.7 g/mol |
IUPAC 名称 |
2-[2-(azocan-1-yl)ethyl]guanidine;hydron;sulfate |
InChI |
InChI=1S/2C10H22N4.H2O4S/c2*11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;1-5(2,3)4/h2*1-9H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI 键 |
NBJGGHFXCGHTNJ-UHFFFAOYSA-N |
规范 SMILES |
[H+].[H+].C1CCCN(CCC1)CCN=C(N)N.C1CCCN(CCC1)CCN=C(N)N.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol](/img/structure/B10762571.png)
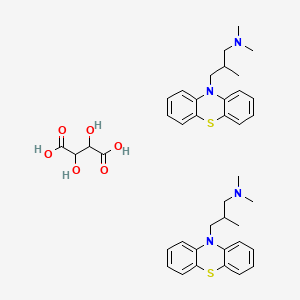
![1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B10762593.png)
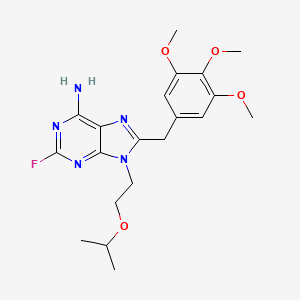
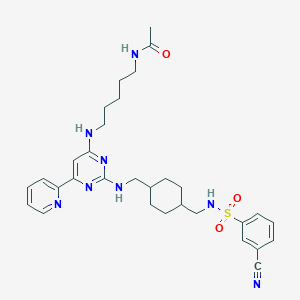


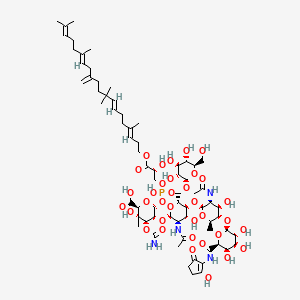

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;zinc;hydrate](/img/structure/B10762626.png)
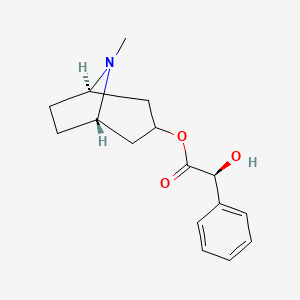
![[(4Z,6R,7R,8S,10E,12E,14E,16R)-6-hydroxy-16-methoxy-5,7-dimethyl-18,22,24-trioxo-19-azabicyclo[18.3.1]tetracosa-1(23),4,10,12,14,20-hexaen-8-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10762642.png)
![[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate](/img/structure/B10762649.png)
